2-{4-[(4-ethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-{4-[(4-ethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound known for its potential applications in medicinal chemistry, particularly as a kinase inhibitor. This compound features a unique structure that combines a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core with a phenyl and ethylphenoxy substituent, making it a promising candidate for various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-ethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the phenyl and ethylphenoxy groups through nucleophilic substitution reactions. Key reagents often include hydrazine derivatives, aldehydes, and phenols, with reaction conditions involving reflux in organic solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification steps typically include recrystallization and chromatographic methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-ethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenyl and ethylphenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon (Pd/C).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-{4-[(4-ethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. By binding to the active site of CDK2, it prevents the phosphorylation of key proteins involved in cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed its strong binding affinity to the CDK2 active site, involving hydrogen bonding interactions with amino acid residues like Leu83 .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activities.
Thioglycoside derivatives: These compounds have shown significant cytotoxic activities and are structurally related to the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.
Uniqueness
2-{4-[(4-ethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its specific substituents, which enhance its binding affinity and selectivity towards CDK2. This makes it a particularly potent candidate for further development as an anti-cancer agent .
Properties
Molecular Formula |
C21H18N6O |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[4-[(4-ethylphenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H18N6O/c1-2-14-5-9-17(10-6-14)28-12-15-3-7-16(8-4-15)19-24-21-18-11-23-25-20(18)22-13-27(21)26-19/h3-11,13H,2,12H2,1H3,(H,23,25) |
InChI Key |
VRLXHWWXFYFFNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=NN4C=NC5=C(C4=N3)C=NN5 |
Origin of Product |
United States |
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